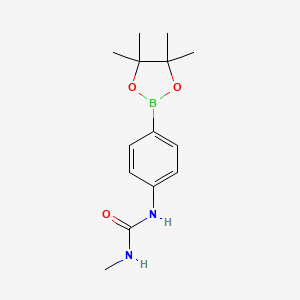
1-Methyl-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)harnstoff
Übersicht
Beschreibung
The compound 1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a derivative of phenyl urea with a boron-containing dioxaborolane group attached to the phenyl ring. This structure is indicative of its potential use in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry. The presence of the dioxaborolane group suggests that it may be useful in Suzuki coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of related urea derivatives typically involves the condensation of an amine with an isocyanate. For example, the synthesis of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas involves the reaction of substituted aniline with difluorobenzoyl isocyanates . Similarly, the synthesis of 1,1-Diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea was achieved through a two-step method, which likely involves the initial formation of an amine followed by its reaction with an isocyanate containing the dioxaborolane group .
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex, with the potential for various substituents to influence the overall conformation and reactivity of the molecule. The crystal structure of a related compound, 1-methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, was determined using single-crystal X-ray diffraction, revealing a mostly planar molecule stabilized by hydrogen bonding . For the compound of interest, a similar analysis using X-ray diffraction and density functional theory (DFT) calculations would provide insights into its conformation and electronic structure .
Chemical Reactions Analysis
The presence of the dioxaborolane group in the compound suggests its potential involvement in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. The reactivity of such urea derivatives can be further explored through their interaction with various reagents and catalysts, potentially leading to a wide range of organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be influenced by their molecular structure. For instance, the solubility of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas in organic solvents suggests that similar compounds, including the one of interest, may also exhibit good solubility, facilitating their use in chemical reactions . DFT studies, as performed on the related diisopropyl derivative, can reveal the molecular electrostatic potential and frontier molecular orbitals, which are critical for understanding the physicochemical properties and reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung kann als Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden . Diese Reaktionen werden in der organischen Chemie häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet und sind besonders nützlich bei der Synthese komplexer organischer Moleküle.
Umesterungsreaktionen
Sie kann auch in Umesterungsreaktionen verwendet werden . Diese Reaktionen beinhalten den Austausch der Alkoxygruppe einer Esterverbindung durch einen anderen Alkohol und sind eine übliche Methode zur Synthese von Estern aus anderen Estern oder aus Carbonsäuren.
Herstellung von Aminothiazolen
Diese Verbindung kann zur Herstellung von Aminothiazolen verwendet werden . Aminothiazole sind eine Klasse organischer Verbindungen, die wegen ihrer potenziellen Verwendung als γ-Sekretase-Modulatoren untersucht wurden, was Auswirkungen auf die Behandlung der Alzheimer-Krankheit haben könnte.
Herstellung von Amino-pyrido-indol-carboxamiden
Sie kann zur Herstellung von Amino-pyrido-indol-carboxamiden verwendet werden . Diese Verbindungen sind potenzielle JAK2-Inhibitoren und könnten zur Therapie von myeloproliferativen Erkrankungen eingesetzt werden.
Diels-Alder-Reaktionen
Diese Verbindung wird häufig in Diels-Alder-Reaktionen verwendet . Die Diels-Alder-Reaktion ist eine Methode, die in der organischen Chemie verwendet wird, um sechsgliedrige Ringe mit guter Kontrolle über die Regioselektivität und Stereoselektivität zu bilden.
Verwendung als Fluoreszenzsonde
Sie kann auch als Fluoreszenzsonde verwendet werden . Fluoreszenzproben werden in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt, darunter Biologie und Medizin, um die Eigenschaften und das Verhalten anderer Substanzen zu untersuchen.
Eigenschaften
IUPAC Name |
1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-8-11(9-7-10)17-12(18)16-5/h6-9H,1-5H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHQTDZUJNAZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590404 | |
| Record name | N-Methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874290-99-0 | |
| Record name | N-Methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



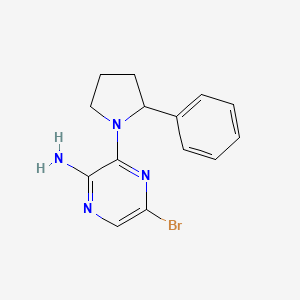
![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)
![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)

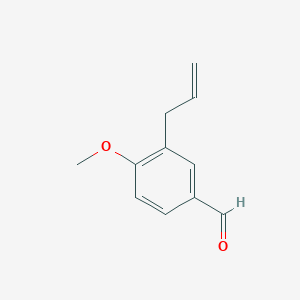
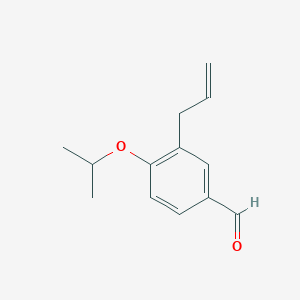
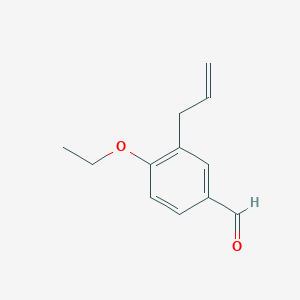

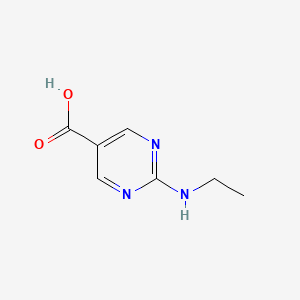
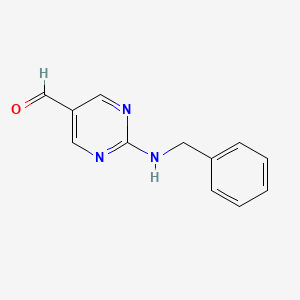

![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)